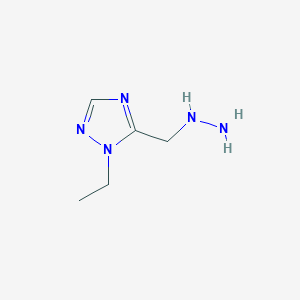
1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole can be synthesized through a multi-step process. One common method involves the reaction of ethyl hydrazine with a suitable triazole precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for several hours .
Industrial Production Methods: Industrial production of this compound often involves scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous solvents and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of high-energy-density materials and as a ligand in coordination chemistry
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparación Con Compuestos Similares
- 1-Ethyl-5-(hydrazinylmethyl)-1H-pyrazole
- 1-Ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its potential use in high-energy-density materials and as a versatile ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C5H11N5 |
|---|---|
Peso molecular |
141.18 g/mol |
Nombre IUPAC |
(2-ethyl-1,2,4-triazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H11N5/c1-2-10-5(3-8-6)7-4-9-10/h4,8H,2-3,6H2,1H3 |
Clave InChI |
SYXGOFJMFWMWDE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


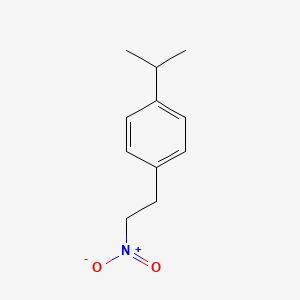
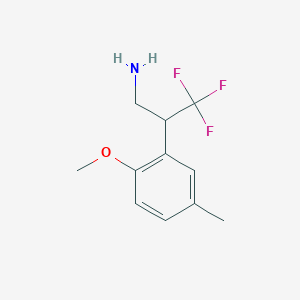
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
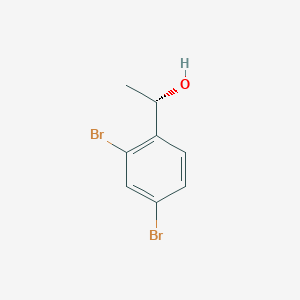



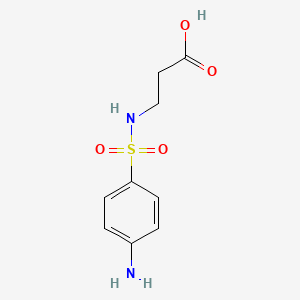


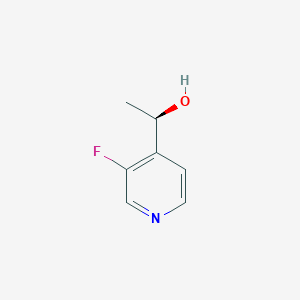


![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
